molecular formula C21H22ClF3N2O2 B1591295 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride CAS No. 300815-41-2

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride

Cat. No.: B1591295
CAS No.: 300815-41-2
M. Wt: 426.9 g/mol
InChI Key: KRRISOFSWVKYBF-UHFFFAOYSA-N
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Description

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride is a small molecule antagonist of C-C motif chemokine receptor 2 (CCR2), belonging to the spiropiperidine class. It is known for its high affinity to the β subunit of CCR2, which results in the inhibition of CCR2 signaling and suppression of monocyte recruitment .

Preparation Methods

The synthesis of 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride typically involves organic synthesis reactions. The compound is soluble in DMSO (>10 mg/mL) and is stored at room temperature . Specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.

Chemical Reactions Analysis

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride exerts its effects by binding specifically to the β subunit of the CCR2 receptor. This binding inhibits CCR2 signaling, which in turn suppresses monocyte recruitment . The compound is potent and specific for the CCR2b receptor, making it a valuable tool for studying CCR2b post-receptor signaling events .

Comparison with Similar Compounds

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride is unique due to its high specificity and potency for the CCR2b receptor. Similar compounds include:

    RS 504393: Another CCR2 antagonist with similar properties.

    INCB3344: A selective CCR2 antagonist used in various research studies.

    BMS-813160: A dual CCR2/CCR5 antagonist with broader applications.

These compounds share the common feature of targeting CCR2 but differ in their specificity, potency, and additional receptor targets.

Biological Activity

Overview

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one; hydrochloride is a synthetic compound classified as a small molecule antagonist of the C-C motif chemokine receptor 2 (CCR2). This compound exhibits significant biological activity primarily through its interaction with the CCR2 receptor, which is crucial in various physiological and pathological processes, including inflammation and immune responses.

  • IUPAC Name : 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one; hydrochloride
  • Molecular Formula : C21H21F3N2O2·HCl
  • Molecular Weight : 426.9 g/mol
  • CAS Number : 300815-41-2
  • Solubility : Soluble in DMSO (>10 mg/mL) .

The biological activity of this compound is primarily mediated through its high affinity for the β subunit of CCR2. By binding to this receptor, it inhibits CCR2 signaling pathways, leading to several downstream effects:

  • Inhibition of Monocyte Recruitment : The compound suppresses the recruitment of monocytes to sites of inflammation, which is critical in controlling inflammatory responses .
  • Calcium Influx Inhibition : It inhibits calcium influx stimulated by chemokines MCP-1 and MCP-3, further modulating immune cell activation and migration .

In Vitro Studies

Several studies have explored the effects of this compound on various cell types:

  • Cell Proliferation Assays : The compound has been used to investigate the effects of interleukin 33 on decidual stromal cell proliferation. Results indicated that CCR2 antagonism could alter cellular responses to inflammatory cytokines .
  • Extracellular Matrix Modulation : By inhibiting CCR2 signaling, the compound enhances extracellular matrix protein expression, suggesting potential applications in tissue repair and fibrosis .

Case Studies

A notable case study involved the use of this compound in preclinical models to assess its efficacy in preventing immune suppression during early vaccine responses. The findings demonstrated that CCR2 antagonism could enhance vaccine efficacy by preventing monocyte-mediated immune suppression .

Applications in Medicine and Research

The potential therapeutic applications of 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one; hydrochloride are extensive:

  • Therapeutic Development : It is being investigated for its role in developing new CCR2 antagonists aimed at treating chronic inflammatory diseases and autoimmune disorders.
  • Vaccine Response Enhancement : Its ability to modulate immune responses makes it a candidate for improving vaccine strategies against infectious diseases .

Summary Table of Biological Activities

Biological ActivityDescription
CCR2 AntagonismHigh affinity binding to CCR2 receptor
Monocyte RecruitmentSuppression of monocyte migration
Calcium InfluxInhibition of MCP-1 and MCP-3 induced calcium influx
Extracellular Matrix ExpressionEnhancement of matrix protein expression
Vaccine ResponsePotential to improve immune response during vaccination

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride?

The synthesis typically involves multi-step protocols, including condensation, cyclization, and salt formation. Key steps include:

  • Spirocyclic Core Formation : Reacting a benzoxazine precursor with a piperidine derivative under controlled pH and temperature to form the spirocyclic structure.
  • Trifluoromethylphenyl Group Introduction : Coupling via alkylation or nucleophilic substitution, often using 2-[4-(trifluoromethyl)phenyl]ethyl bromide.
  • Hydrochloride Salt Formation : Treating the freebase with HCl to improve solubility and stability for biological assays .
    Critical Parameters : Maintain inert atmospheres (e.g., N₂) during sensitive steps and monitor reaction progress via TLC or HPLC to avoid side products like over-alkylation .

Q. How should researchers validate the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and spirocyclic connectivity.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (±5 ppm accuracy).
  • X-ray Crystallography : For unambiguous structural confirmation if crystalline forms are obtainable .
    Common Pitfalls : Impurities from residual solvents (e.g., DMF) require rigorous drying. Use deuterated solvents with minimal water content for NMR .

Q. Why is the hydrochloride salt form preferred in pharmacological studies?

The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) and improves stability by reducing hygroscopicity. For example, solubility in PBS (pH 7.4) increases by ~10-fold compared to the freebase, enabling reliable dose-response studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities for this compound?

Discrepancies often arise from assay conditions (e.g., pH, temperature) or target protein isoforms. To address this:

  • Standardize Assays : Use uniform buffer systems (e.g., HEPES vs. Tris) and validate protein batch consistency.
  • Orthogonal Validation : Compare surface plasmon resonance (SPR) with radioligand binding assays to rule out artifact signals.
  • Structural Analysis : Perform molecular docking using the compound’s InChI key (e.g., InChI=1S/C12H15NO.ClH...) to identify isoform-specific interactions .

Q. What strategies optimize the compound’s selectivity for central vs. peripheral targets?

Leverage structure-activity relationship (SAR) studies:

  • Side-Chain Modifications : Replace the trifluoromethyl group with bulkier substituents (e.g., pentafluorophenyl) to sterically hinder off-target binding.
  • Spirocyclic Rigidity : Introduce methyl groups to the benzoxazine ring to restrict conformational flexibility, enhancing target specificity .
    Case Study : A derivative with 4-chlorobenzyl substitution showed 5× higher selectivity for CNS targets over peripheral receptors .

Q. How should researchers address conflicting solubility data in different solvent systems?

Solubility discrepancies (e.g., DMSO vs. aqueous buffers) often stem from aggregation or ionization effects. Mitigate this by:

  • Dynamic Light Scattering (DLS) : Detect nanoaggregates in stock solutions.
  • Ionization Profiling : Use potentiometric titration (e.g., Sirius T3) to determine pKa and logP values under physiological conditions.
    Example : At pH 6.5, the hydrochloride form exhibits ~20% higher solubility than the freebase due to protonation of the piperidine nitrogen .

Q. Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted synthesis for time-sensitive steps (e.g., cyclization) to reduce side reactions .
  • Data Reproducibility : Share raw spectral data (NMR, MS) in public repositories like PubChem (CID: [Insert CID]) to facilitate cross-validation .

Properties

IUPAC Name

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O2.ClH/c22-21(23,24)16-7-5-15(6-8-16)9-12-26-13-10-20(11-14-26)17-3-1-2-4-18(17)25-19(27)28-20;/h1-8H,9-14H2,(H,25,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRISOFSWVKYBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3NC(=O)O2)CCC4=CC=C(C=C4)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587871
Record name 1'-{2-[4-(Trifluoromethyl)phenyl]ethyl}spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300815-41-2
Record name 1'-{2-[4-(Trifluoromethyl)phenyl]ethyl}spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride
1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride
1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride
1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride
1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride
1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride

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